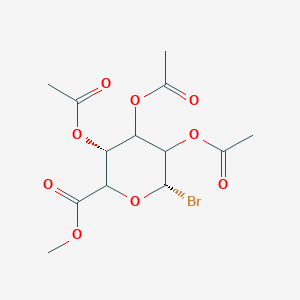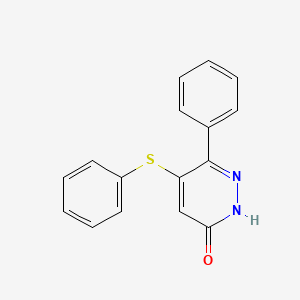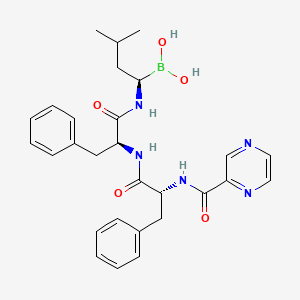
D-Phenylalanine-bortezomib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Phenylalanine-bortezomib: is a compound that combines D-phenylalanine, an amino acid, with bortezomib, a proteasome inhibitor. Bortezomib is widely known for its use in the treatment of multiple myeloma and mantle cell lymphoma. The combination of D-phenylalanine with bortezomib aims to enhance the therapeutic efficacy and specificity of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-phenylalanine-bortezomib involves several steps. One common method includes the protection of the amino group of D-phenylalanine, followed by coupling with a boronic acid derivative. The final step involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route to enhance yield and purity. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: D-phenylalanine-bortezomib undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epimeric products where boron is replaced by a hydroxyl group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Substitution reactions can occur at the boronic acid moiety, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include epimeric derivatives and substituted analogs, which can have different biological activities .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, D-phenylalanine-bortezomib is used as a model compound to study the reactivity of boronic acid derivatives and their interactions with amino acids .
Biology: In biological research, the compound is used to investigate the role of proteasome inhibitors in cellular processes, including protein degradation and apoptosis .
Medicine: Medically, this compound is primarily used in the treatment of multiple myeloma and mantle cell lymphoma. It has shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .
Industry: In the pharmaceutical industry, the compound is used in the development of new proteasome inhibitors and as a reference standard for quality control .
Mecanismo De Acción
D-phenylalanine-bortezomib exerts its effects by inhibiting the 26S proteasome, a protein complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of misfolded and dysfunctional proteins, inducing cell cycle arrest and apoptosis in cancer cells . The molecular targets include the β5 subunit of the proteasome, and the pathways involved are primarily related to protein degradation and apoptosis .
Comparación Con Compuestos Similares
Ixazomib: Another proteasome inhibitor used in the treatment of multiple myeloma.
Carfilzomib: A second-generation proteasome inhibitor with a different chemical structure.
Uniqueness: D-phenylalanine-bortezomib is unique due to its combination of D-phenylalanine and bortezomib, which enhances its specificity and efficacy in targeting cancer cells. Unlike other proteasome inhibitors, it offers a distinct mechanism of action and improved pharmacokinetic properties .
Propiedades
Fórmula molecular |
C28H34BN5O5 |
|---|---|
Peso molecular |
531.4 g/mol |
Nombre IUPAC |
[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C28H34BN5O5/c1-19(2)15-25(29(38)39)34-27(36)23(17-21-11-7-4-8-12-21)32-26(35)22(16-20-9-5-3-6-10-20)33-28(37)24-18-30-13-14-31-24/h3-14,18-19,22-23,25,38-39H,15-17H2,1-2H3,(H,32,35)(H,33,37)(H,34,36)/t22-,23+,25+/m1/s1 |
Clave InChI |
WXSBJLWLFBBGKF-CUYJMHBOSA-N |
SMILES isomérico |
B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O |
SMILES canónico |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


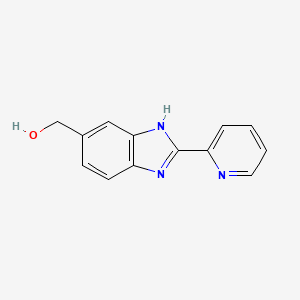
![tert-butyl N-[2-[1-(6-carbamoylfuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13855350.png)
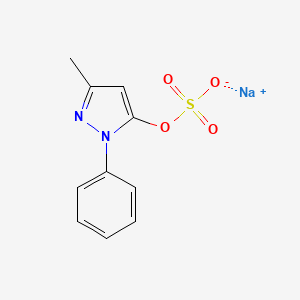
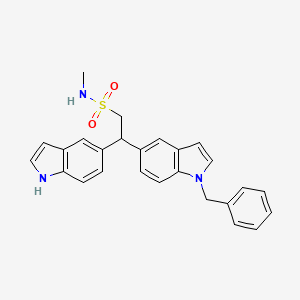
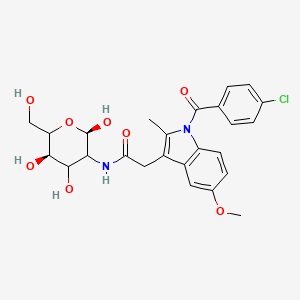
![2-[(2E,5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13855362.png)
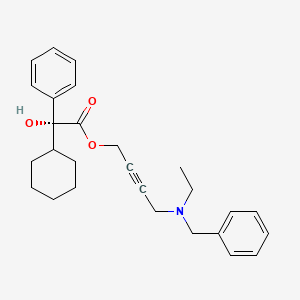

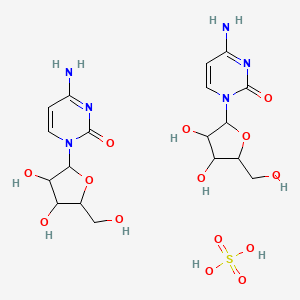
![tert-butyl N-[2-[5-(1-hydroxy-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13855381.png)

